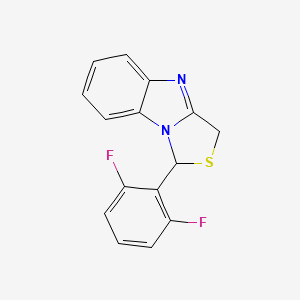

Thiazolobenzimidazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

138226-12-7 |

|---|---|

Formule moléculaire |

C15H10F2N2S |

Poids moléculaire |

288.32 g/mol |

Nom IUPAC |

1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2 |

Clé InChI |

AMLBAOPYPUXEQF-UHFFFAOYSA-N |

SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

SMILES canonique |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

Synonymes |

1-(2',6'-difluorophenyl)-1H,3H-thiazolo(3,4-a)benzimidazole 1-DFPTB NSC 625487 NSC-625487 thiazolobenzimidazole |

Origine du produit |

United States |

Foundational & Exploratory

The Thiazolobenzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The thiazolobenzimidazole core, a fused heterocyclic system of thiazole and benzimidazole rings, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a fertile ground for the development of a diverse array of biologically active compounds. This guide provides an in-depth technical overview of the thiazolobenzimidazole basic structure, its key physicochemical and biological properties, established synthetic routes, and a critical analysis of its mechanism of action and structure-activity relationships (SAR) in various therapeutic areas.

The Core Architecture: Structure and Physicochemical Properties

The fundamental thiazolobenzimidazole structure is a tricyclic system, with the most common isomer being thiazolo[3,2-a]benzimidazole. The fusion of the electron-rich thiazole and benzimidazole rings creates a unique electronic environment that is crucial for its biological activity.

Basic Structure and Nomenclature

The systematic IUPAC nomenclature for the core structure is thiazolo[3,2-a]benzimidazole. The numbering of the atoms in the ring system is crucial for describing substituted derivatives and understanding SAR.

Caption: Core structure and IUPAC numbering of thiazolo[3,2-a]benzimidazole.

Physicochemical Properties

The physicochemical properties of thiazolobenzimidazole derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. While these properties can be significantly influenced by substituents, the core scaffold exhibits the following general characteristics:

-

Solubility: Thiazolobenzimidazoles are generally poorly soluble in water and more soluble in organic solvents like dichloromethane, toluene, and ethanol[1]. Their solubility can be modulated by introducing polar functional groups.

-

pKa: The benzimidazole moiety contains both an acidic N-H proton and a basic imine-type nitrogen. The pKa of the protonated form is influenced by substituents on the aromatic ring.

-

Thermal Stability: Thiazolobenzimidazole derivatives generally exhibit good thermal stability, a property that is advantageous for formulation and storage[2].

-

Spectroscopic Features:

-

1H NMR: The aromatic protons of the benzimidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the thiazole ring have characteristic chemical shifts that depend on the substitution pattern.

-

13C NMR: The carbon signals for the fused ring system can be assigned based on DEPT experiments and comparison with known derivatives.

-

IR Spectroscopy: Characteristic IR absorption bands include C=N stretching, C-S stretching, and aromatic C-H stretching vibrations[3].

-

Mass Spectrometry: The molecular ion peak is typically observed, and fragmentation patterns can provide valuable structural information[4].

-

Synthesis of the Thiazolobenzimidazole Core

The construction of the thiazolobenzimidazole scaffold is most commonly achieved through the reaction of 2-mercaptobenzimidazole with various electrophilic reagents. This approach allows for the introduction of a wide range of substituents on the thiazole ring.

General Synthetic Strategy

A prevalent and versatile method involves the condensation of 2-mercaptobenzimidazoles with α-haloketones or other bifunctional electrophiles[3][5].

Caption: General synthetic pathway to thiazolo[3,2-a]benzimidazoles.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-thiazolo[3,2-a]benzimidazole

This protocol is a representative example of the synthesis of a thiazolobenzimidazole derivative.

Materials:

-

2-Mercaptobenzimidazole

-

Substituted phenacyl bromide (α-bromoacetophenone)

-

Anhydrous ethanol

-

Sodium acetate

-

Polyphosphoric acid (PPA)

Procedure:

-

S-Alkylation:

-

To a solution of 2-mercaptobenzimidazole (10 mmol) in anhydrous ethanol (50 mL), add sodium acetate (12 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of the substituted phenacyl bromide (10 mmol) in ethanol (20 mL) dropwise over 30 minutes.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain the S-alkylated intermediate.

-

-

Cyclization:

-

Add the dried S-alkylated intermediate (5 mmol) to polyphosphoric acid (20 g).

-

Heat the mixture at 120-140 °C for 2-4 hours with occasional stirring.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-thiazolo[3,2-a]benzimidazole derivative.

-

Characterization:

-

Determine the melting point of the purified product.

-

Record 1H NMR, 13C NMR, IR, and mass spectra to confirm the structure.

Biological Properties and Therapeutic Potential

Thiazolobenzimidazole derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of thiazolobenzimidazoles[3][6].

-

Mechanism of Action: The antimicrobial mechanism is believed to involve the inhibition of essential microbial enzymes. Some studies suggest that these compounds may interfere with microbial DNA synthesis or disrupt cell wall formation[7][8].

-

Structure-Activity Relationship (SAR):

-

Substitution at the 2-position of the thiazole ring with aromatic or heteroaromatic moieties often enhances antimicrobial activity[9].

-

The presence of electron-withdrawing groups on the phenyl ring at the 2-position, such as chloro or nitro groups, has been shown to increase potency against certain bacterial and fungal strains[10][11].

-

Modifications on the benzimidazole ring also influence the activity profile[6].

-

Table 1: Representative Antimicrobial Activity of Thiazolobenzimidazole Derivatives

| Compound ID | Substituent at C-2 | Test Organism | MIC (µg/mL) | Reference |

| TBZ-1 | 4-Chlorophenyl | Staphylococcus aureus | 12.5 | [6] |

| TBZ-2 | 4-Nitrophenyl | Escherichia coli | 25 | [6] |

| TBZ-3 | 2,4-Dichlorophenyl | Candida albicans | 6.25 | [9] |

Anticancer Activity

Thiazolobenzimidazoles have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines[4][12].

-

Mechanism of Action: The anticancer mechanism is often multifactorial. Some derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival. Potential molecular targets include kinases and tubulin[13]. Certain compounds may also induce apoptosis through various intracellular pathways[14].

-

Structure-Activity Relationship (SAR):

-

The nature and position of substituents on the phenyl ring at the 2-position are critical for anticancer activity.

-

Hybrid molecules incorporating other pharmacophores, such as thiazole or triazole moieties, have shown enhanced potency[12].

-

Table 2: In Vitro Anticancer Activity of Selected Thiazolobenzimidazole Derivatives

| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| TBZ-C1 | 2-(4-Chlorophenyl) | HCT-116 (Colon) | 0.5 | [12] |

| TBZ-C2 | 2-(Thiazol-2-yl) | MCF-7 (Breast) | 1.2 | [14] |

| Tilomisole | 3-(p-chlorophenyl)-2-acetic acid | Lewis Lung Carcinoma | - |

Other Biological Activities

Beyond their antimicrobial and anticancer properties, thiazolobenzimidazoles have been investigated for a range of other therapeutic applications, including:

-

Anthelmintic activity [3]

-

Antiviral activity [3]

-

Antiulcer activity through inhibition of H+/K+-ATPase[3].

Case Study: Tilomisole - An Immunomodulatory Agent

Tilomisole is a well-studied thiazolo[3,2-a]benzimidazole derivative with potent immunomodulatory and anti-inflammatory properties[3]. Its development highlights the therapeutic potential of this scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. jchemrev.com [jchemrev.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Thiazolobenzimidazole Compounds

Executive Summary

The thiazolo[3,2-a]benzimidazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] However, the journey from a promising hit compound to a viable drug candidate is governed not just by its biological potency, but by a delicate balance of physicochemical properties. These properties—solubility, lipophilicity, ionization, and stability—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its in vivo efficacy and safety.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and characterizing the critical physicochemical properties of thiazolobenzimidazole compounds. Moving beyond a mere listing of protocols, this guide delves into the causal relationships between molecular structure and physical characteristics, offering field-proven insights into experimental design and data interpretation. We will explore the "why" behind the "how," empowering research teams to make informed decisions in the iterative cycle of drug discovery and lead optimization.

The Thiazolobenzimidazole Core: A Privileged Scaffold

The fusion of a thiazole and a benzimidazole ring creates a rigid, planar heterocyclic system that is rich in aromaticity and possesses strategically positioned hydrogen bond donors and acceptors. This unique architecture allows for diverse substitutions, enabling chemists to fine-tune the molecule's interaction with biological targets. Compounds like Tilomisole have demonstrated the therapeutic potential of this scaffold, exhibiting potent immunomodulatory and anti-inflammatory activities.[1] The versatility of the thiazolobenzimidazole core underscores the importance of a deep understanding of its fundamental physicochemical nature to unlock its full therapeutic potential.

The Four Pillars of "Druggability": Core Physicochemical Properties

A molecule's journey through the body is a complex obstacle course defined by aqueous and lipid environments of varying pH. Success depends on four key physicochemical parameters: Aqueous Solubility, Lipophilicity, Ionization (pKa), and Chemical Stability.

-

Aqueous Solubility: This is the bedrock of bioavailability. A compound must first dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. Poor solubility is a primary reason for the failure of promising drug candidates.

-

Lipophilicity (LogP/LogD): This property governs a molecule's ability to permeate lipid cell membranes. A delicate balance is required; too little lipophilicity and the compound cannot enter cells, too much and it may become trapped in fatty tissues or exhibit off-target toxicity.

-

Ionization Constant (pKa): Most drugs are weak acids or bases. The pKa value determines the extent of a compound's ionization at a given pH. Since the charge state of a molecule profoundly impacts its solubility and ability to cross membranes, pKa is a critical determinant of ADME behavior.

-

Chemical Stability: A drug candidate must be stable enough to withstand the chemical conditions of storage and the physiological conditions of the body to ensure it reaches its target intact. Instability can lead to loss of potency and the formation of potentially toxic degradation products.

The interplay of these four pillars is complex and often involves trade-offs. Optimizing one property can negatively impact another. Therefore, a holistic and integrated approach to physicochemical profiling is essential.

Methodological Framework for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following protocols are presented as self-validating systems. The choice between different experimental setups is explained, providing the rationale necessary for designing a robust characterization workflow.

Aqueous Solubility: Kinetic vs. Thermodynamic Assessment

The term "solubility" can be misleading if not properly defined. In drug discovery, we distinguish between two key types: kinetic and thermodynamic solubility.

-

Rationale & Causality: Kinetic solubility is the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock into an aqueous buffer. This high-throughput assay mimics the conditions of many early-stage biological screens and is invaluable for identifying compounds that might precipitate in an assay, leading to false negatives or unreliable data.[2] It answers the question: "To what extent does the compound precipitate?"[3] Thermodynamic solubility , conversely, is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement reserved for later-stage lead optimization and formulation development.[3][4] It answers the question: "To what extent does the compound dissolve?"[3] Starting with kinetic screening allows for the rapid triage of large numbers of compounds, reserving the more rigorous thermodynamic assessment for the most promising candidates.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry or UV)

Objective: To rapidly assess the solubility of thiazolobenzimidazole derivatives under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations (typically in a serial dilution). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize its solubilizing effect.[4]

-

Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 2 hours.[4][5][6]

-

Detection & Analysis:

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering relative to controls indicates precipitation.[6]

-

Direct UV Assay (Filtration): After incubation, filter the solutions through a filter plate to remove any precipitate.[6] Measure the UV absorbance of the filtrate in a UV-compatible plate. Quantify the concentration against a standard curve of the compound prepared in a solution of buffer and DMSO.[6]

-

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a thiazolobenzimidazole compound.

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) in a glass vial.[7] The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.[5][7] The time required should be established by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve.[7]

Lipophilicity: Determining the Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

-

Rationale & Causality: The shake-flask method is considered the "gold standard" for LogP/LogD determination due to its direct measurement of partitioning.[8] It is based on the principle of differential solubility in two immiscible phases, n-octanol and water, which serve as surrogates for biological lipid membranes and aqueous physiological fluids, respectively. While chromatographic methods (e.g., HPLC) exist for high-throughput estimation, the shake-flask method provides the definitive value required for accurate structure-activity relationship (SAR) studies and computational modeling. This method is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 107.

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

Objective: To measure the partition/distribution coefficient of a thiazolobenzimidazole compound between n-octanol and an aqueous buffer.

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD) and vice-versa by shaking them together for at least 24 hours and then allowing the phases to separate. This ensures mutual saturation and prevents volume changes during the experiment.

-

Compound Addition: Dissolve a small, accurately weighed amount of the test compound in the pre-saturated n-octanol or aqueous phase. The initial concentration should be chosen to be below the compound's solubility limit in either phase.

-

Partitioning: Add a known volume of the other pre-saturated phase to the vial. The volume ratio of the two phases is typically 1:1, but can be adjusted for compounds with very high or very low LogP values.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period. The system is then allowed to equilibrate at a constant temperature. Centrifugation is required to ensure complete separation of the two phases.

-

Analysis: Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: Calculate the LogP (for neutral compounds) or LogD (at a specific pH) using the formula: LogP (or LogD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Ionization Constant: pKa Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.

-

Rationale & Causality: Potentiometric titration is a highly accurate and reliable method for pKa determination. It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals the buffer region, where the pH changes minimally. The midpoint of this region corresponds to the pKa. For thiazolobenzimidazoles, which are typically basic due to the nitrogen atoms in the imidazole ring, this measurement is crucial for predicting their solubility and absorption in the varying pH environments of the stomach (acidic) and intestines (neutral/basic). For example, a specific thiazolobenzimidazole derivative was found to have a pKa of 3.55, indicating that its solubility increases significantly at a pH below this value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant(s) of a thiazolobenzimidazole compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if solubility is low) to create a solution of known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

Titration: For a basic compound, make the solution acidic (e.g., to pH 2) with a standardized strong acid (e.g., 0.1 M HCl). Then, add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This can be determined from the midpoint of the flattest region of the titration curve or more accurately from the peak of the first derivative of the curve (ΔpH/ΔV).

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

Rationale & Causality: As mandated by ICH guidelines (e.g., Q1A(R2)), forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products to a target level (typically 5-20% degradation) to understand the molecule's intrinsic stability and to prove that the chosen analytical method can separate and quantify these degradants from the parent compound. This process is critical for ensuring patient safety by identifying potential toxic impurities that could form during storage.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

Objective: To investigate the intrinsic stability of a thiazolobenzimidazole compound under various stress conditions.

Methodology: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the following conditions in parallel. A control sample is kept under normal conditions.

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, at an elevated temperature (e.g., 50-60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH under the same temperature conditions as acid hydrolysis.

-

Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.

Analysis: At various time points, withdraw samples, neutralize them if necessary, and analyze by a high-resolution chromatographic method (e.g., UPLC-MS) to separate and identify the parent compound and any degradation products. The goal is to achieve a mass balance, accounting for the parent compound and all major degradants.

Structure-Property Relationships (SPR) in the Thiazolobenzimidazole Scaffold

Understanding how structural modifications impact physicochemical properties is the essence of lead optimization. While a comprehensive quantitative structure-property relationship (QSPR) database for thiazolobenzimidazoles is not publicly available, we can infer key relationships based on established chemical principles and data from related heterocyclic systems.

Table 1: Representative Physicochemical Data for Thiazolobenzimidazole Analogs

| Compound ID | R-Group Substitution | Aqueous Solubility (µg/mL) | LogP / LogD (pH 7.4) | pKa | Reference |

| TBI-1 | 1-(2,6-difluorophenyl) | 11 | Not Reported | 3.55 | |

| TBI-2 | Hypothetical: Unsubstituted | Predicted: Low | Predicted: ~2.5-3.5 | Predicted: ~4.0-5.0 | - |

| TBI-3 | Hypothetical: 2-COOH | Predicted: Higher | Predicted: Lower | Predicted: Lower (Acidic) | - |

| TBI-4 | Hypothetical: 2-N(CH₃)₂ | Predicted: Higher | Predicted: Similar/Higher | Predicted: Higher (Basic) | - |

Note: TBI-2, 3, and 4 are hypothetical examples to illustrate SPR principles.

Analysis of Structure-Property Trends:

-

Impact on Solubility: The low solubility of TBI-1 (11 µg/mL) is characteristic of rigid, planar aromatic systems. Introducing polar, ionizable groups like a carboxylic acid (TBI-3) is a classic strategy to enhance aqueous solubility by enabling salt formation and increasing hydrogen bonding capacity with water. Conversely, adding bulky, non-polar groups would be expected to further decrease solubility.

-

Impact on Lipophilicity: The core thiazolobenzimidazole scaffold (TBI-2) is inherently lipophilic. Adding non-polar alkyl or aryl groups will increase LogP, enhancing membrane permeability but potentially decreasing solubility. The addition of polar functional groups, such as hydroxyls or amines (TBI-4), will generally decrease the LogP.

-

Impact on pKa: The basicity of the thiazolobenzimidazole system is primarily due to the unshared pair of electrons on the imidazole nitrogen. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic rings will decrease the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) will increase the basicity, leading to a higher pKa.

Integrated Physicochemical Profiling Workflow

An efficient drug discovery campaign relies on an integrated workflow where physicochemical data informs synthetic chemistry in a continuous feedback loop. The following diagram illustrates a logical progression for characterizing and optimizing thiazolobenzimidazole derivatives.

Caption: Integrated workflow for physicochemical characterization and optimization.

This workflow emphasizes a tiered approach. High-throughput kinetic solubility is used to quickly filter large sets of initial hits. Promising compounds then undergo more rigorous characterization (Thermodynamic Solubility, LogD, pKa, Stability). The data from this comprehensive profiling directly feeds into the design of new analogs, creating an iterative cycle aimed at achieving a balanced physicochemical profile suitable for a drug candidate.

Conclusion

The physicochemical properties of thiazolobenzimidazole compounds are not merely a set of parameters to be measured and reported; they are the fundamental drivers of a molecule's in vivo behavior and ultimate therapeutic success. A thorough and early characterization of solubility, lipophilicity, ionization, and stability provides the critical compass needed to navigate the complex landscape of drug development. By employing the robust methodologies detailed in this guide and embracing an integrated, iterative approach to design and testing, research teams can more effectively and efficiently translate the immense biological potential of the thiazolobenzimidazole scaffold into life-changing medicines.

References

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gaby, M. S. A., & El-Gendy, M. A. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3775–3811. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

De Vrieze, M., et al. (2015). Development of Methods for the Determination of pKa Values. Journal of the Brazilian Chemical Society. [Link]

- Avdeef, A. (2007). The Rise of pH-Metric LogP. In Drug Bioavailability (pp. 101-126). John Wiley & Sons, Ltd.

-

Pikal, M. J., Lukes, A. L., Lang, J. E., & Schowen, K. B. (1992). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical research, 9(12), 1593–1599. [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Saal, C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5521-5525. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Klick, S., et al. (2005). Toward a reliable high-throughput measurement of partition coefficient. Journal of pharmaceutical and biomedical analysis, 37(3), 431-439. [Link]

-

Baig, M. H., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 394-406. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Akbay, C., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(7), 812. [Link]

-

Çolak, N., & Dirmenci, T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 643-650. [Link]

-

Widyasari, E., et al. (2018). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series, 1013, 012170. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

OECD. (2000). Partition Coefficient (n-octanol/water), Shake Flask Method. In OECD Guidelines for the Testing of Chemicals. [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Bühlmann, P., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data, 65(4), 1836-1845. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Çolak, N., & Dirmenci, T. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 643-650. [Link]

-

Widyasari, E., et al. (2018). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. IOP Conference Series: Materials Science and Engineering, 333, 012170. [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(2), 60-70. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. [Link]

-

National Center for Biotechnology Information. Levamisole. PubChem Compound Database. [Link]

-

Baig, M. S., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 129, 394-406. [Link]

-

Klick, S., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 431-439. [Link]

-

Widyasari, E., et al. (2018). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

Sources

- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]

- 7. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Ascendant Role of Thiazolobenzimidazoles in Oncology: A Technical Guide to Their Anticancer Attributes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the more promising of these are the thiazolobenzimidazole scaffolds, a class of heterocyclic compounds demonstrating significant potential in preclinical cancer models. Their unique structural framework offers a versatile platform for chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth exploration of thiazolobenzimidazole derivatives, from their synthesis and characterization to their mechanisms of action and the experimental protocols required to elucidate their anticancer properties.

The Rationale for Thiazolobenzimidazole Derivatives in Cancer Therapy

The thiazolobenzimidazole nucleus, a fusion of thiazole and benzimidazole rings, represents a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets with high affinity.[1] The inherent planarity of the ring system, coupled with the presence of nitrogen and sulfur heteroatoms, facilitates a variety of non-covalent interactions with enzymatic active sites and receptor binding pockets. Furthermore, the scaffold's amenability to substitution at various positions allows for the strategic design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.[2][3]

Synthetic Strategies for Thiazolobenzimidazole Derivatives

The construction of the thiazolobenzimidazole core and its subsequent derivatization can be achieved through several synthetic routes. A common and effective method involves a multi-step synthesis commencing from readily available starting materials.

General Synthesis of the Thiazolobenzimidazole Scaffold

A foundational approach to synthesizing the thiazolobenzimidazole backbone often begins with the reaction of a substituted o-phenylenediamine with carbon disulfide to form a 2-mercaptobenzimidazole. This intermediate can then undergo cyclization with an α-haloketone or a related electrophile to yield the desired thiazolobenzimidazole ring system.[4][5]

Experimental Protocol: Synthesis of a Representative Thiazolobenzimidazole Derivative

This protocol outlines a general procedure for the synthesis of a substituted benzimidazo[2,1-b]thiazole derivative.

Step 1: Synthesis of 2-Mercaptobenzimidazole

-

In a round-bottom flask, dissolve the desired substituted o-phenylenediamine in ethanol.

-

Add an equimolar amount of potassium hydroxide and stir until dissolved.

-

Add carbon disulfide dropwise to the solution at room temperature.

-

Reflux the reaction mixture for 3-4 hours.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with acetic acid to precipitate the 2-mercaptobenzimidazole.

-

Filter the precipitate, wash with water, and dry to obtain the crude product, which can be recrystallized from ethanol.

Step 2: Synthesis of the Thiazolobenzimidazole Derivative

-

Suspend the synthesized 2-mercaptobenzimidazole in ethanol.

-

Add an equimolar amount of a suitable α-bromoacetophenone derivative.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated thiazolobenzimidazole derivative is then filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).[6]

Characterization of Synthesized Derivatives

The structural elucidation of newly synthesized thiazolobenzimidazole derivatives is paramount and is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the proposed structure.[7][8][9]

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Unraveling the Anticancer Mechanisms of Thiazolobenzimidazole Derivatives

Thiazolobenzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Key Signaling Pathways

A significant body of research indicates that many thiazolobenzimidazole derivatives function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer.[11]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several thiazolobenzimidazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[11][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Thiazolobenzimidazole derivatives have been demonstrated to induce apoptosis in various cancer cell lines, a key indicator of their therapeutic potential.[13]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell division is a fundamental characteristic of cancer. Certain thiazolobenzimidazole derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from replicating.[13]

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the anticancer activity of thiazolobenzimidazole derivatives. By systematically modifying the substituents on the core scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features that contribute to potency and selectivity.[1]

| Position of Substitution | Nature of Substituent | Effect on Anticancer Activity | Reference |

| Phenyl ring at C2 | Electron-donating groups (e.g., -OCH₃) | Often enhances activity | [1] |

| Phenyl ring at C2 | Electron-withdrawing groups (e.g., -Cl, -F) | Variable effects, can increase potency | [1] |

| Benzene ring of the benzimidazole | Substitution pattern | Can influence selectivity for different cancer cell lines | [14] |

Experimental Evaluation of Anticancer Properties

A battery of in vitro assays is employed to characterize the anticancer properties of newly synthesized thiazolobenzimidazole derivatives.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the thiazolobenzimidazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.[13]

Experimental Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the thiazolobenzimidazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Experimental Protocol 4: PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

-

Reaction Setup: In a 96-well plate, add the PARP enzyme, activated DNA, and the thiazolobenzimidazole derivative at various concentrations.

-

Initiation of Reaction: Add a biotinylated NAD+ substrate to initiate the PARP-catalyzed reaction and incubate at room temperature.

-

Detection: Add streptavidin-HRP and a colorimetric HRP substrate. The color development is inversely proportional to the PARP activity.

-

Absorbance Measurement: Measure the absorbance using a microplate reader to determine the extent of PARP inhibition.[16][17]

Future Perspectives and Conclusion

Thiazolobenzimidazole derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. The continued exploration of their synthesis, structure-activity relationships, and biological effects will undoubtedly pave the way for the development of novel and more effective cancer therapies. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the anticancer potential of these fascinating molecules. As our understanding of the intricate signaling networks within cancer cells deepens, the rational design of next-generation thiazolobenzimidazole derivatives targeting specific vulnerabilities holds immense promise for the future of oncology. The in vivo efficacy of these compounds in animal models is a critical next step in their translational journey towards clinical application.[18][19]

References

- Aghahosseini, F., Bayat, M., Sadeghian, Z., Gheidari, D., & Safari, F. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0306973.

- Satija, G., Sharma, B., & Madan, A. (2022).

- Abouzied, A. S., Zaki, M. E. A., Alamri, A., & Huwaimel, B. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistryOpen, 13(3), e202300288.

- El-Messery, S. M., Al-Omair, M. A., El-Kashef, H. S., & El-Subbagh, H. I. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 30(24), 127611.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. Bioorganic Chemistry, 81, 46-59.

- Al-Rashood, K. A., & Abdel-Aziz, H. A. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3775–3815.

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

- Thirumal, M., & Senthilkumar, P. (2021). Pharmacokinetic Properties: ADMET Prediction. In In Silico Drug Design. IntechOpen.

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

- Singh, P., & Kaur, M. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(12), 1146-1175.

- Singh, A., Sharma, P., & Kumar, A. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Advances, 12(36), 23385-23398.

- Elguero, J., & Claramunt, R. M. (2012). ¹H NMR data of the studied compounds. Magnetic Resonance in Chemistry, 50(10), 695-701.

- Torres-Rodríguez, J. M., & Segura-Correa, J. C. (2006). In vitro and in vivo (animal models) antifungal activity of posaconazole. Revista Iberoamericana de Micología, 23(2), 79-86.

-

Kavaliauskas, P., & Čikotienė, I. (2018). Anticancer properties of some triazolo[3,4-b][2][7][10]thiadiazoles. Molecules, 23(11), 2825.

- Balaban, A. T., & Oniciu, D. C. (2001). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 6(5), 459-466.

- Al-Rashood, K. A., & Abdel-Aziz, H. A. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(6), 3775–3815.

- Kaur, H., & Goyal, A. (2018). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-8.

- Mehta, M. R., & Batra, S. (2015). Design, synthesis and biological activity of some benzimidazole-benzthiazole carbohydrazide derivatives. Journal of Current Chemical and Pharmaceutical Sciences, 5(2), 75-86.

- de Oliveira, C. I., da Silva, A. C. A., & de Souza, A. M. T. (2018). Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models. Molecules, 23(12), 3298.

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

- Abdel-Aziz, H. A., & Moustafa, A. H. (2013). Synthesis of some thiazolobenzimidazoles and triazolothiadiazines as possible COX-2 inhibitors. Archiv der Pharmazie, 346(1), 39-48.

-

Graphviz Tutorial. (2021, January 13). YouTube. Retrieved from [Link]

- El-Sayed, N. A. E., & El-Bendary, E. R. (2020). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 25(21), 5032.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sketchviz.com [sketchviz.com]

- 13. Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, <i>in vitro</i> α-amylase and α-glucosidase - Arabian Journal of Chemistry [arabjchem.org]

- 14. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzimidazole clubbed with triazolo-thiadiazoles and triazolo-thiadiazines: new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Thiazolobenzimidazoles: Strategies, Mechanisms, and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

The thiazolobenzimidazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure is a cornerstone for the design of a diverse array of biologically active molecules. Thiazolobenzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anthelmintic, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the core synthetic methodologies for constructing the thiazolobenzimidazole framework, with a focus on the underlying reaction mechanisms, practical experimental considerations, and the evolution of modern, efficient synthetic protocols.

Strategic Approaches to the Thiazolobenzimidazole Core

The construction of the thiazolobenzimidazole skeleton primarily relies on the creative annulation of a thiazole ring onto a pre-existing benzimidazole core. The choice of starting materials and reaction conditions dictates the substitution pattern and overall efficiency of the synthesis. Two principal retrosynthetic disconnections dominate the landscape of thiazolobenzimidazole synthesis, each offering unique advantages.

I. Synthesis from 2-Mercaptobenzimidazole: The Workhorse Precursor

The most prevalent and versatile strategy for the synthesis of thiazolo[3,2-a]benzimidazoles utilizes the readily available 2-mercaptobenzimidazole as a key building block.[1][3] The nucleophilic sulfur atom of 2-mercaptobenzimidazole readily attacks a variety of electrophilic partners, initiating a sequence of reactions that culminates in the formation of the fused thiazole ring.

A. Reaction with α-Halocarbonyl Compounds: The Hantzsch Thiazole Synthesis Adaptation

A classic and widely employed method involves the reaction of 2-mercaptobenzimidazole with α-haloketones or α-haloesters. This reaction is an adaptation of the well-known Hantzsch thiazole synthesis.

The mechanism proceeds through an initial S-alkylation of the 2-mercaptobenzimidazole by the α-halocarbonyl compound to form a 2-(ketomethylthio)benzimidazole intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom of the benzimidazole ring attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazolobenzimidazole ring system.

Caption: General workflow for the synthesis of thiazolobenzimidazoles from 2-mercaptobenzimidazole and α-haloketones.

Experimental Protocol: Synthesis of 2-phenylthiazolo[3,2-a]benzimidazole [4]

-

Step 1: S-Alkylation. To a solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in ethanol (30 mL), add triethylamine (1.01 g, 10 mmol). Stir the mixture at room temperature for 15 minutes.

-

Step 2: Addition of α-Haloketone. To the reaction mixture, add a solution of 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (10 mL) dropwise.

-

Step 3: Reaction. Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. After completion of the reaction, pour the mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried.

-

Step 5: Cyclization (if intermediate is isolated). The isolated intermediate, 2-(2-oxo-2-phenylethylthio)-1H-benzo[d]imidazole, is then refluxed in a suitable solvent such as ethanol or dioxane, often with a catalytic amount of acid, to effect cyclization and dehydration.

-

Step 6: Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylthiazolo[3,2-a]benzimidazole.

Table 1: Examples of Thiazolobenzimidazoles Synthesized from 2-Mercaptobenzimidazole and α-Halocarbonyls

| α-Halocarbonyl Compound | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | 2-Phenylthiazolo[3,2-a]benzimidazole | 85 | [4] |

| Ethyl bromoacetate | 2-Ethoxycarbonylthiazolo[3,2-a]benzimidazole | 77 | [5] |

| 3-Bromopentan-2,4-dione | 2-Acetyl-3-methylthiazolo[3,2-a]benzimidazole | 90 | [1] |

B. Reaction with Other Electrophiles

The versatility of 2-mercaptobenzimidazole extends to its reaction with a variety of other electrophilic partners, opening avenues to a wider range of substituted thiazolobenzimidazoles.

-

With Ketones: In the presence of a strong acid catalyst such as a mixture of acetic acid and sulfuric acid, 2-mercaptobenzimidazole can react with ketones to form 2-benzimidazolylthioacetophenone derivatives, which can then be cyclized.[1]

-

With Hydrazonyl Halides: The reaction of 2-mercaptobenzimidazoles with hydrazonyl halides provides a route to 2,3-dihydro-2-substituted-thiazolo[3,2-a]benzimidazoles.[1]

-

With Epoxides: The ring-opening of epoxides by 2-mercaptobenzimidazole followed by cyclization is a viable method for the synthesis of 2,3-dihydro-3-hydroxythiazolo[3,2-a]benzimidazoles.[1]

II. One-Pot and Multicomponent Reactions: A Modern Approach

In recent years, there has been a significant shift towards the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules.[6][7][8] These approaches offer several advantages over traditional multi-step syntheses, including improved efficiency, reduced waste, and simplified purification procedures.

Several one-pot methodologies for the synthesis of thiazolobenzimidazoles have been reported. For instance, a three-component reaction between 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one, an aromatic aldehyde, and malononitrile can efficiently produce complex pyran-fused thiazolobenzimidazole scaffolds.[9]

Caption: A multicomponent approach to complex fused thiazolobenzimidazoles.

Experimental Protocol: One-Pot Synthesis of Dihydro-4H-benzo[2][4]imidazo[2,1-b]pyrano[2,3-d]thiazole Derivatives [9][10]

-

Step 1: Preparation of the Reaction Mixture. In a round-bottom flask, mix 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

-

Step 2: Addition of Base. To the stirred mixture, add a catalytic amount of a base such as sodium hydroxide (1.5 mmol).

-

Step 3: Reaction. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Step 4: Work-up. Upon completion, pour the reaction mixture into crushed ice.

-

Step 5: Isolation and Purification. Filter the resulting solid, wash with water, and purify by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.

III. Characterization of Thiazolobenzimidazoles

The structural elucidation of newly synthesized thiazolobenzimidazole derivatives is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the aromatic rings and the thiazole moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry of the synthesized compounds.[5][11][12]

Conclusion and Future Perspectives

The synthesis of thiazolobenzimidazoles is a well-established field with a rich history. The methodologies discussed in this guide, particularly those starting from 2-mercaptobenzimidazole, provide reliable and versatile routes to a wide array of derivatives. The increasing adoption of one-pot and multicomponent reaction strategies is a testament to the ongoing pursuit of more efficient and environmentally benign synthetic methods.

Future research in this area will likely focus on the development of novel catalytic systems, the exploration of new starting materials, and the application of flow chemistry to the synthesis of thiazolobenzimidazoles. The continued interest in the biological activities of these compounds will undoubtedly drive further innovation in their synthesis, leading to the discovery of new therapeutic agents and functional materials.

References

-

Al-Rashood, K. A., & Abdel-Aziz, H. A. (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Molecules, 15(5), 3775–3809. [Link]

-

Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(15), 4453. [Link]

-

Sissouma, D., et al. (2017). Synthesis of novel thiazolobenzimidazoles. International Journal of Biological and Chemical Sciences, 11(4), 1836-1847. [Link]

-

Khan, I., et al. (2022). Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. Molecules, 27(19), 6268. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 24-34. [Link]

-

A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. (2023). Pharmaceuticals, 16(12), 1729. [Link]

-

In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. (2023). Current Organic Synthesis, 20(10), 1276-1293. [Link]

-

A facile one pot synthesis of thiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclic scaffolds. (2015). Organic & Biomolecular Chemistry, 13(28), 7764-7770. [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2017). Molecules, 22(10), 1639. [Link]

-

(PDF) Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(47), 32901-32924. [Link]

-

(PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (n.d.). Academia.edu. Retrieved January 28, 2026, from [Link]

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2017). Molecules, 22(10), 1639. [Link]

-

A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). Records of Natural Products, 6(4), 384-391. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(47), 32901-32924. [Link]

-

One-Pot Synthesis of Triazolo[4][4]-Fused Heterocycles via Heteroaryl Diazonium Salts. (2023). Organic Letters, 25(47), 8564-8569. [Link]

-

Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes. (2022). Molecules, 27(21), 7549. [Link]

-

A facile one pot synthesis of thiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclic scaffold. (2015). Organic & Biomolecular Chemistry, 13(28), 7764-7770. [Link]

-

One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). Molecules, 25(17), 3822. [Link]

Sources

- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. One-Pot Synthesis of Triazolo[5,5]-Fused Heterocycles via Heteroaryl Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A facile one pot synthesis of thiazolo[3,2-a]benzimidazole and pyran fused polyheterocyclic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [academia.edu]

Quantum Chemical Computation in the Rational Design of Thiazolobenzimidazole-Based Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolobenzimidazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The rational design and optimization of these molecules are increasingly reliant on computational chemistry. This in-depth technical guide provides a comprehensive overview of the application of quantum chemical computations, molecular docking, and in silico ADMET profiling in the study of thiazolobenzimidazole derivatives. We will explore the causal relationships behind methodological choices, present detailed protocols for key computational experiments, and synthesize the findings to provide actionable insights for drug discovery and development.

Introduction: The Therapeutic Promise of Thiazolobenzimidazole

Thiazolobenzimidazole, a fused heterocyclic system, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this scaffold have demonstrated potent anticancer and antimicrobial properties.[1][2] The core structure offers a versatile platform for chemical modification, allowing for the fine-tuning of its biological activity.[3] The development of novel thiazolobenzimidazole-based drugs is greatly accelerated by computational approaches that predict molecular properties and interactions, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming empirical screening.[4][5]

This guide will navigate the theoretical underpinnings and practical applications of quantum chemical computations in the context of thiazolobenzimidazole research, providing a framework for understanding and implementing these powerful tools in a drug discovery pipeline.

The Computational Chemist's Toolkit: Methodologies and Rationale

A multi-faceted computational approach is essential for a thorough investigation of thiazolobenzimidazole derivatives. This typically involves a synergistic application of quantum mechanics, molecular mechanics, and predictive modeling.

Density Functional Theory (DFT): Unveiling Electronic Landscapes

Expertise & Experience: Density Functional Theory (DFT) is the cornerstone of quantum chemical calculations for molecules of pharmaceutical interest.[6] It offers a favorable balance between computational cost and accuracy for determining the electronic structure of thiazolobenzimidazole derivatives. The choice of functional and basis set is critical and is guided by the specific properties being investigated. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is widely used for its robust performance in predicting molecular geometries and electronic properties of organic molecules.[7] The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms like sulfur and nitrogen present in the thiazolobenzimidazole core.[7]

Trustworthiness: The validity of DFT calculations is established through the optimization of the molecular geometry to a true energy minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.[8]

Key DFT-Derived Parameters:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, which is the foundation for all other calculations.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[6]

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) are calculated from HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with biological targets.[9]

Molecular Docking: Simulating the Drug-Target Embrace

Expertise & Experience: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the thiazolobenzimidazole derivative) when bound to a specific protein target.[5][10] This method is instrumental in elucidating the binding mode and estimating the binding affinity, providing a structural basis for the observed biological activity.[1] The choice of the protein target is guided by the therapeutic indication. For instance, in cancer research, common targets for thiazole-containing compounds include tubulin and various kinases.[11]

Trustworthiness: The reliability of a docking protocol is validated by redocking a co-crystallized ligand into the active site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a valid docking procedure.

Key Insights from Molecular Docking:

-

Binding Affinity: Expressed as a docking score (e.g., in kcal/mol), it provides an estimation of the strength of the interaction between the ligand and the protein.[1]

-

Binding Mode: Reveals the specific orientation of the ligand within the active site and the key amino acid residues involved in the interaction.[10]

-

Interaction Analysis: Identifies the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.[1]

In Silico ADMET Prediction: Charting the Path to a Viable Drug

Expertise & Experience: A promising drug candidate must not only exhibit high potency but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools play a crucial role in the early stages of drug discovery by filtering out compounds with undesirable pharmacokinetic or toxicological profiles.[12][13] Various computational models, often based on quantitative structure-property relationships (QSPR), are employed to predict these properties.[14]

Trustworthiness: The predictive power of ADMET models is dependent on the quality and diversity of the training data used to build them. It is important to use well-validated and widely accepted prediction tools.

Key ADMET Parameters:

-

Absorption: Predictions of properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) indicate the potential for oral bioavailability.[12]

-

Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are crucial for determining where the drug will travel in the body.

-

Metabolism: Prediction of interactions with cytochrome P450 (CYP450) enzymes helps to anticipate potential drug-drug interactions.[1]

-

Excretion: While less commonly predicted in silico, some models can provide insights into the likely routes of elimination.

-

Toxicity: Predictions of potential toxicities, such as mutagenicity (Ames test) and carcinogenicity, are vital for assessing the safety profile of a compound.[14]

Data Presentation: Synthesizing Computational Insights

To facilitate the analysis and interpretation of computational data, it is essential to present the results in a clear and organized manner.

Quantum Chemical Parameters

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Thiazolobenzimidazole-A | -6.25 | -1.89 | 4.36 | 4.07 | 2.18 |

| Thiazolobenzimidazole-B | -6.42 | -2.15 | 4.27 | 4.29 | 2.14 |

| Thiazolobenzimidazole-C | -6.18 | -1.75 | 4.43 | 3.97 | 2.22 |

This table presents a sample of calculated quantum chemical parameters for a series of thiazolobenzimidazole derivatives.

Molecular Docking Results

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Thiazolobenzimidazole-A | Tubulin (PDB: 1SA0) | -8.5 | CYS241, LEU248, ALA316 |

| Thiazolobenzimidazole-B | EGFR Kinase (PDB: 2J6M) | -9.2 | LEU718, VAL726, ALA743 |

| Thiazolobenzimidazole-C | DNA Gyrase (PDB: 1KZN) | -7.9 | ASP73, GLY77, ILE78 |

This table summarizes the molecular docking results, highlighting the binding affinities and key interactions of thiazolobenzimidazole derivatives with their respective biological targets.

Predicted ADMET Properties

| Compound | HIA (%) | BBB Permeability | CYP2D6 Inhibitor | Ames Mutagenicity |

| Thiazolobenzimidazole-A | High | Low | No | Non-mutagenic |

| Thiazolobenzimidazole-B | High | Medium | Yes | Non-mutagenic |

| Thiazolobenzimidazole-C | Medium | Low | No | Mutagenic |

This table provides a concise summary of the predicted ADMET properties for a series of thiazolobenzimidazole derivatives, aiding in the early assessment of their drug-likeness.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for conducting quantum chemical computations, molecular docking, and ADMET prediction for thiazolobenzimidazole derivatives.

Protocol for DFT Calculations

-

Molecule Building and Initial Optimization:

-

Draw the 2D structure of the thiazolobenzimidazole derivative using a molecular editor (e.g., GaussView, ChemDraw).

-

Convert the 2D structure to a 3D structure.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Select the B3LYP functional and the 6-311++G(d,p) basis set.

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true minimum.

-

-

Analysis of Electronic Properties:

-